molecular formula C24H45BO4Si2 B14049385 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane)

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane)

Cat. No.: B14049385
M. Wt: 464.6 g/mol
InChI Key: WYTIJTRLGSCISV-UHFFFAOYSA-N
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Description

tert-Butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane is a complex organosilicon compound It features a tert-butyl group, a dimethylsilyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane typically involves multiple steps. One common approach is to start with a phenol derivative, which undergoes silylation to introduce the tert-butyldimethylsilyl group. This is followed by a borylation reaction to attach the dioxaborolane moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or boronic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, where the presence of silicon and boron can impart desirable properties like thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and boron centers. These centers can interact with other molecules through processes like coordination, nucleophilic attack, and electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2-iodoethoxy)diphenylsilane
  • tert-Butyl(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)diphenylsilane
  • tert-Butyllithium solution

Uniqueness

What sets tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane apart from similar compounds is the combination of tert-butyl, dimethylsilyl, and dioxaborolane groups in a single molecule. This unique structure provides a versatile platform for further functionalization and application in various fields.

Biological Activity

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane) is a complex organoboron derivative that has gained attention in various fields of research due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety and a phenylene group. Its molecular formula is C26H41B2O4C_{26}H_{41}B_{2}O_{4}, with a molecular weight of approximately 441.41 g/mol. The structure allows for significant interaction with biological macromolecules, particularly DNA and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • DNA Interstrand Cross-Linking : The presence of the boron atom allows for the formation of stable complexes with DNA. Studies have shown that similar boron-containing compounds can induce DNA cross-linking, which is crucial for their anticancer activity .
  • Reactive Oxygen Species (ROS) Generation : The compound may promote the generation of ROS upon activation by cellular components. This oxidative stress can lead to cell death in cancer cells while sparing normal cells .
  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while having minimal effects on normal cells . This selectivity is essential for developing targeted cancer therapies.

Anticancer Activity

A notable study demonstrated that compounds structurally related to (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane) showed potent anticancer properties through mechanisms involving DNA damage and apoptosis induction. For example:

  • Compound 2a : Exhibited significant inhibition of growth in tissue-derived cancer cells with an IC50 value in the low micromolar range.
  • Mechanism : Induction of H2AX phosphorylation was observed in chronic lymphocytic leukemia (CLL) lymphocytes, correlating with increased DNA damage and subsequent cell death .

Selectivity and Safety Profile

The selectivity for cancer cells over normal cells was highlighted in various assays where the compound demonstrated a lower cytotoxic effect on healthy tissues compared to malignant ones . This characteristic is crucial for minimizing side effects in potential therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC26H41B2O4
Molecular Weight441.41 g/mol
CAS NumberNot specified
Biological ActivityAnticancer activity
MechanismsDNA cross-linking; ROS generation
Study ReferenceCompound TestedIC50 (µM)Observations
[Study 1] Compound 2aLow micromolarInduced apoptosis in CLL
[Study 1] Related boronatesVariesSelective cytotoxicity

Properties

Molecular Formula

C24H45BO4Si2

Molecular Weight

464.6 g/mol

IUPAC Name

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane

InChI

InChI=1S/C24H45BO4Si2/c1-21(2,3)30(11,12)26-19-16-15-18(25-28-23(7,8)24(9,10)29-25)17-20(19)27-31(13,14)22(4,5)6/h15-17H,1-14H3

InChI Key

WYTIJTRLGSCISV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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